molecular formula C23H24FN3O3S B2902325 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide CAS No. 690962-16-4

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2902325
CAS No.: 690962-16-4
M. Wt: 441.52
InChI Key: FQEFOYHMBTXOFL-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzamide moiety, a furan ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl-piperazine intermediate.

  • Thiophene Derivative Synthesis: : The next step involves the synthesis of the thiophene derivative. This can be done by reacting 4,5-dimethylthiophene with suitable reagents to introduce the desired functional groups.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the thiophene derivative. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide: This compound itself.

    This compound analogs: Compounds with slight modifications in the functional groups or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c1-15-16(2)31-22(25-21(28)17-5-7-18(24)8-6-17)19(15)14-26-9-11-27(12-10-26)23(29)20-4-3-13-30-20/h3-8,13H,9-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEFOYHMBTXOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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